5-(4-(Methylthio)phenyl)isoxazole-3-carbaldehyde
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Overview
Description
5-(4-(Methylthio)phenyl)isoxazole-3-carbaldehyde is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a methylthio group attached to the phenyl ring and an aldehyde group attached to the isoxazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methylthio)phenyl)isoxazole-3-carbaldehyde typically involves the reaction of 4-(methylthio)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Methylthio)phenyl)isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: 5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid.
Reduction: 5-(4-(Methylthio)phenyl)isoxazole-3-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-(Methylthio)phenyl)isoxazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-(Methylthio)phenyl)isoxazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carbaldehyde
- 5-(4-Methylphenyl)isoxazole-3-carboxylic acid
- 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- 5-(4-Bromophenyl)isoxazole-4-carboxylate
Uniqueness
5-(4-(Methylthio)phenyl)isoxazole-3-carbaldehyde is unique due to the presence of the methylthio group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical studies .
Properties
Molecular Formula |
C11H9NO2S |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
5-(4-methylsulfanylphenyl)-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-15-10-4-2-8(3-5-10)11-6-9(7-13)12-14-11/h2-7H,1H3 |
InChI Key |
XHGWECABPBFSMX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=NO2)C=O |
Origin of Product |
United States |
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